Cas no 885-77-8 (4,4'-Dimethylbenzhydrol)

4,4'-Dimethylbenzhydrol structure
4,4'-Dimethylbenzhydrol structure
商品名:4,4'-Dimethylbenzhydrol
CAS番号:885-77-8
MF:C15H16O
メガワット:212.286944389343
MDL:MFCD00017216
CID:83179
PubChem ID:354335389

4,4'-Dimethylbenzhydrol 化学的及び物理的性質

名前と識別子

    • 4,4'-Dimethylbenzhydrol
    • Bis(p-tolyl) carbinol~4,4-Dimethyldiphenylmethanol
    • bis(4-methylphenyl)methanol
    • 4,4'-Dimethyldiphenylmethanol
    • Di-p-tolylmethanol
    • Di-p-tolylcarbinol
    • NSC 129834
    • XA 100
    • RGYZQSCFKFDECZ-UHFFFAOYSA-N
    • Benzenemethanol, 4-methyl-.alpha.-(4-methylphenyl)-
    • Benzhydrol, 4,4'-dimethyl-
    • dip-tolylmethanol
    • Di(p-tolyl)methanol
    • NSC129834
    • Bis(p-tolyl) carbinol
    • 4,4'-ditolyl carbinol
    • Di-(4-tolyl)-methanol
    • Benzhydrol,4'-dimethyl-
    • 4,4'-dimethyl benzhydrol
    • 4,4'- dimethylbenzhydrol
    • bis(4-methylphenyl)carbinol
    • [bis(4-methylphenyl)]methanol
    • Bis(4-methylphenyl)metha
    • 4-Methyl-α-(4-methylphenyl)benzenemethanol (ACI)
    • Benzhydrol, 4,4′-dimethyl- (6CI, 7CI, 8CI)
    • 4,4′-Dimethylbenzhydrol
    • Bis(4-tolyl)methanol
    • 4,4-dimethylbenzhydrol
    • 4,4''-Dimethylbenzhydrol
    • DB-057084
    • MFCD00017216
    • D5460
    • NSC-129834
    • BS-23189
    • Bis(4-methylphenyl)methanol #
    • diphenylcarbinol, 4,4'-dimethyl-
    • DTXSID60299377
    • SCHEMBL96180
    • D90395
    • AC-13530
    • Benzenemethanol, 4-methyl-alpha-(4-methylphenyl)-
    • 885-77-8
    • AKOS003584069
    • CS-0206282
    • DTXCID10250514
    • MDL: MFCD00017216
    • インチ: 1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
    • InChIKey: RGYZQSCFKFDECZ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
    • BRN: 1874128

計算された属性

  • せいみつぶんしりょう: 212.12000
  • どういたいしつりょう: 212.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 69.0 to 73.0 deg-C
  • ふってん: 352.7°C at 760 mmHg
  • フラッシュポイント: 149.2°C
  • 屈折率: 1.583
  • ようかいど: 極微溶性(0.3 g/l)(25ºC)、
  • すいようせい: Insoluble in water.
  • PSA: 20.23000
  • LogP: 3.38510
  • 最大波長(λmax): 472(H2SO4 aq.)(lit.)
  • ようかいせい: 未確定

4,4'-Dimethylbenzhydrol セキュリティ情報

  • セキュリティの説明: S22-S24/25
  • 危険レベル:IRRITANT

4,4'-Dimethylbenzhydrol 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

4,4'-Dimethylbenzhydrol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D477088-50mg
4,4'-Dimethylbenzhydrol
885-77-8
50mg
$ 65.00 2022-06-05
TRC
D477088-10mg
4,4'-Dimethylbenzhydrol
885-77-8
10mg
$ 50.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5460-5g
4,4'-Dimethylbenzhydrol
885-77-8 98.0%(GC)
5g
¥990.0 2022-06-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05904-5g
4,4'-Dimethylbenzhydrol, 98%
885-77-8 98%
5g
¥3924.00 2023-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D821325-1g
4,4'-Dimethylbenzhydrol
885-77-8 ≥98%
1g
349.20 2021-05-17
Fluorochem
018608-5g
4,4'-Dimethylbenzhydrol
885-77-8 = 98% (GC)
5g
£128.00 2022-03-01
abcr
AB172115-1 g
4,4'-Dimethylbenzhydrol, 98%; .
885-77-8 98%
1g
€72.60 2023-05-07
abcr
AB172115-1g
4,4'-Dimethylbenzhydrol, 98%; .
885-77-8 98%
1g
€74.90 2024-06-10
1PlusChem
1P003KWN-100g
4,4-Dimethylbenzhydrol
885-77-8 98%(GC)
100g
$997.00 2024-04-20
Ambeed
A239660-25g
Di-p-tolylmethanol
885-77-8 98%
25g
$541.0 2024-04-16

4,4'-Dimethylbenzhydrol 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, rt
リファレンス
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; Hosseini, A.; Tajbakhsh, M.; Mohannazadeh, F., Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives: a new type of angiotensin converting enzyme inhibitors
Cai, Xiao-Hua; Xie, Bing; Guo, Hui, Letters in Organic Chemistry, 2006, 3(6), 492-494

合成方法 3

はんのうじょうけん
1.1 Reagents: Tetramethyldisilazane Catalysts: 2502157-81-3 Solvents: Benzene ;  rt; 20 h, rt
1.2 Reagents: Diethyl ether ;  rt
リファレンス
Trivalent Rare-Earth Metal Amide Complexes as Catalysts for the Hydrosilylation of Benzophenone Derivatives with HN(SiHMe2)2 by Amine-Exchange Reaction
Shinohara, Koichi; Tsurugi, Hayato ; Anwander, Reiner; Mashima, Kazushi, Chemistry - A European Journal, 2020, 26(62), 14130-14136

合成方法 4

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Borate(1-), tetraethoxy-, sodium (1:1) ,  (OC-6-21)-Bis[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]dihydroiron Solvents: Toluene ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  16 h, rt
リファレンス
Iron Dihydride Complex as the Pre-catalyst for Efficient Hydrosilylation of Aldehydes and Ketones Under Visible Light Activation
Castro, Luis C. Misal; Bezier, David; Sortais, Jean-Baptiste; Darcel, Christophe, Advanced Synthesis & Catalysis, 2011, 353(8), 1279-1284

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, reflux
リファレンス
Preparation of Thietane Derivatives through Domino Photochemical Norrish-Type-II/thia-Paterno-Buchi Reactions
Lapuh, Maria I.; Cormier, Gabriel; Chergui, Slimane; Aitken, David J. ; Boddaert, Thomas, Organic Letters, 2022, 24(45), 8375-8380

合成方法 6

はんのうじょうけん
1.1 Reagents: Methylphenylsilane Catalysts: 2640871-89-0 Solvents: Toluene ;  18 h, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
リファレンス
Homoleptic Cobalt(II) Phenoxyimine Complexes for Hydrosilylation of Aldehydes and Ketones without Base Activation of Cobalt(II)
Matsubara, Kouki ; Mitsuyama, Tomoaki; Shin, Sayaka; Hori, Momoko; Ishikawa, Ryuta ; et al, Organometallics, 2021, 40(9), 1379-1387

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  [1,1′-Biphenyl]-3-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-dimethoxy-, sodi… Solvents: Water ;  2 h, 80 °C
リファレンス
The rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and ketones with sulfonated S-Phos
White, James R.; Price, Gareth J.; Plucinski, Pawel K.; Frost, Christopher G., Tetrahedron Letters, 2009, 50(52), 7365-7368

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 2138478-93-8 Solvents: Isopropanol ;  10 min, 40 °C
1.2 40 °C → 80 °C; 2 h, 80 °C
リファレンス
Aryl appended neutral and cationic half-sandwich ruthenium(II)-NHC complexes: synthesis, characterisation and catalytic applications
Viji, Mambattakkara; Tyagi, Nidhi; Naithani, Neeraj; Ramaiah, Danaboyina, New Journal of Chemistry, 2017, 41(21), 12736-12745

合成方法 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.3 Reagents: Water
リファレンス
N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides
Padmanaban, Mohan; Biju, Akkattu T.; Glorius, Frank, Organic Letters, 2011, 13(1), 98-101

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-, hydrogen, compd. with 1,1… ,  (SP-4-1)-[2-(Dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]etha… Solvents: Tetrahydrofuran ;  45 h, 1 atm, 60 °C
リファレンス
Mild and homogeneous cobalt-catalyzed hydrogenation of C:C, C:O, and C:N bonds
Zhang, Guoqi; Scott, Brian L.; Hanson, Susan K., Angewandte Chemie, 2012, 51(48), 12102-12106

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride
リファレンス
Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake
Pavia, Michael R.; Lobbestael, Sandra J.; Nugiel, David; Mayhugh, Daniel R.; Gregor, Vlad E.; et al, Journal of Medicinal Chemistry, 1992, 35(22), 4238-48

合成方法 12

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
Ethylene dications substituted with electron-donating groups
Ohwada, Tomohiko; Shudo, Koichi, Journal of Organic Chemistry, 1989, 54(22), 5227-37

合成方法 13

はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 - 27 °C
リファレンス
Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketones
Shin, Won Kyu; Kim, Hanbi; Jaladi, Ashok Kumar; An, Duk Keun, Tetrahedron, 2018, 74(43), 6310-6315

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Acetonitrile ;  2 h, rt
リファレンス
Vanadium-catalyzed atmospheric oxidation of benzyl alcohols using water as solvent
Kodama, Shintaro; Hashidate, Suguru; Nomoto, Akihiro; Yano, Shigenobu; Ueshima, Michio; et al, Chemistry Letters, 2011, 40(5), 495-497

合成方法 15

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Tris(2,4-di-tert-butylphenyl) phosphite Solvents: 1,4-Dioxane ;  30 min, 110 °C; 110 °C → rt
1.2 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  6 - 10 h, 60 °C
1.3 Reagents: Water
リファレンス
[Ir(COD)Cl]2/tris(2,4-di-t-butylphenyl)phosphite-catalyzed addition reactions of arylboronic acids with aldehydes
Liao, Yuan-Xi; Dong, Jie; Hu, Qiao-Sheng, Tetrahedron Letters, 2018, 59(16), 1548-1550

合成方法 16

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-3,5-bis(1,1-dime… Solvents: Toluene ;  2 h, 90 - 100 °C
リファレンス
Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation
Liao, Yuan-Xi; Hu, Qiao-Sheng, Journal of Organic Chemistry, 2010, 75(20), 6986-6989

合成方法 17

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide ;  48 h, 30 °C
1.2 Reagents: Water
リファレンス
Light-induced reduction of aryl ketones and aldehydes via Meerwein-Ponndorf-Verley-type reaction with isopropanol under mild reaction conditions
Zhu, Yiwei; Wu, Zhimin; Guo, Hengchang, Sustainable Chemistry and Pharmacy, 2023, 36,

4,4'-Dimethylbenzhydrol Raw materials

4,4'-Dimethylbenzhydrol Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:885-77-8)4,4'-Dimethylbenzhydrol
A842713
清らかである:99%
はかる:25g
価格 ($):487.0